![molecular formula C10H8O4 B1592668 Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate CAS No. 23405-32-5](/img/structure/B1592668.png)
Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate
Overview
Description
“Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate” is a chemical compound with the CAS Number 23405-32-5 . It has a molecular weight of 192.17 .
Molecular Structure Analysis
The molecular formula of “Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate” is C10H8O4. The InChI Code is 1S/C10H8O4/c1-13-9(11)6-2-3-8-7(4-6)5-14-10(8)12/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . The compound is very soluble, with a solubility of 4.55 mg/ml .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-carbomethoxyphthalide: is a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures, such as isobenzofuranones . These structures are significant due to their presence in numerous natural products and synthetic biologically active compounds.
Cascade Reactions
The compound serves as a key starting material in cascade reactions, particularly in the formation of quaternary carbon centers . These reactions are valuable in organic synthesis because they can efficiently build complex molecules with multiple stereocenters in a single operational step.
Pharmaceutical Research
In pharmaceutical research, 5-carbomethoxyphthalide is used to develop new drugs. For instance, it has been utilized in the synthesis of compounds with potential antihypertensive and neuroprotective effects . This highlights its importance in the discovery of new therapeutic agents.
Organocatalysis
This compound is also instrumental in organocatalytic processes, which are a greener alternative to traditional metal-catalyzed reactions. It can facilitate the formation of quaternary stereocenters , which are challenging to construct due to their steric hindrance .
Biological Activity Studies
5-carbomethoxyphthalide: derivatives are studied for their biological activities. They have been found to exhibit properties such as RNA inhibition in leukemia cells and kinase C inhibition , which is relevant in the study of cancer and other diseases .
Ultrasound-Assisted Synthesis
The compound’s utility extends to modern synthetic techniques like ultrasound-assisted synthesis. This method can enhance reaction rates and yields, making the synthesis of complex molecules like dihydropyrimidin-2-ones more efficient .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-oxo-3H-2-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9(11)6-2-3-8-7(4-6)5-14-10(8)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVJBGUKNZVBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632707 | |
Record name | Methyl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate | |
CAS RN |
23405-32-5 | |
Record name | Methyl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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